8-Bromo-7-chloroquinoline chemical properties
8-Bromo-7-chloroquinoline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 8-Bromo-7-chloroquinoline
Abstract
8-Bromo-7-chloroquinoline is a di-halogenated heterocyclic aromatic compound of significant interest to the scientific community. As a derivative of the quinoline scaffold, which is a cornerstone in medicinal chemistry, this molecule presents a unique and versatile platform for synthetic diversification. The distinct electronic environments and reactivity of the bromine and chlorine substituents at the C8 and C7 positions, respectively, offer opportunities for selective functionalization. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 8-Bromo-7-chloroquinoline, outlines plausible synthetic strategies and purification protocols, explores its chemical reactivity and derivatization potential, and discusses its applications in research and development, particularly in drug discovery. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a key building block in the synthesis of novel functional molecules.
Physicochemical and Structural Properties
8-Bromo-7-chloroquinoline is a solid organic compound whose core structure consists of a benzene ring fused to a pyridine ring. The strategic placement of a bromine atom at position 8 and a chlorine atom at position 7 makes it a valuable intermediate for creating diverse chemical libraries. While extensive experimental data for this specific isomer is not broadly published, its fundamental properties can be summarized based on available data and computational predictions.
| Property | Value / Description | Source |
| IUPAC Name | 8-bromo-7-chloroquinoline | [1] |
| CAS Number | 1447606-16-7 | [2] |
| Molecular Formula | C₉H₅BrClN | [1] |
| Molecular Weight | 242.50 g/mol | - |
| Monoisotopic Mass | 240.9294 Da | [1] |
| Predicted XlogP | 3.5 | [1] |
| Physical Form | Solid (predicted) | - |
| Storage | Store in a cool, dry place, under an inert atmosphere. | [2] |
Spectral Characteristics
Mass Spectrometry
The mass spectrum of 8-Bromo-7-chloroquinoline is expected to show a distinctive isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This will result in a characteristic cluster of peaks for the molecular ion (M):
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M peak: Corresponding to [C₉H₅⁷⁹Br³⁵ClN]⁺
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M+2 peak: A combination of [C₉H₅⁸¹Br³⁵ClN]⁺ and [C₉H₅⁷⁹Br³⁷ClN]⁺
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M+4 peak: Corresponding to [C₉H₅⁸¹Br³⁷ClN]⁺
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated and are presented below.[1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 241.93668 | 137.7 |
| [M+Na]⁺ | 263.91862 | 152.4 |
| [M-H]⁻ | 239.92212 | 144.0 |
| [M]⁺ | 240.92885 | 158.3 |
NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to display five signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring system will exhibit complex splitting patterns (doublets, doublets of doublets) due to ³J (ortho) and ⁴J (meta) couplings. The absence of protons at positions 7 and 8 will simplify the spectrum compared to unsubstituted quinoline.
-
¹³C NMR: The carbon NMR spectrum should show nine distinct signals for the nine carbon atoms in the molecule, as there is no molecular symmetry. The carbons directly attached to the halogens (C7 and C8) will have their chemical shifts influenced by the electronegativity of Cl and Br.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
Aromatic C-H stretching (above 3000 cm⁻¹)
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C=C and C=N stretching of the quinoline ring (approx. 1500-1600 cm⁻¹)
-
C-Cl and C-Br stretching vibrations (in the fingerprint region, typically below 800 cm⁻¹)
Synthesis and Purification
The synthesis of 8-Bromo-7-chloroquinoline is not widely documented with a specific, optimized protocol. However, a plausible and logical synthetic route can be designed based on established methodologies for quinoline synthesis, such as the Skraup or Gould-Jacobs reactions, followed by or preceded by regioselective halogenation. A conceptual workflow is presented below.
Caption: A proposed synthetic workflow for 8-Bromo-7-chloroquinoline.
Hypothetical Experimental Protocol (Combes Synthesis Approach)
This protocol is illustrative and adapted from general procedures for quinoline synthesis. Optimization would be required.
Step 1: Synthesis of 7-Chloro-8-methylquinoline
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To a stirred solution of 3-chloro-2-methylaniline in a round-bottom flask, slowly add acetylacetone.
-
Cool the mixture in an ice bath and add concentrated sulfuric acid dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 100°C for 2-3 hours.
-
Pour the cooled reaction mixture onto crushed ice and neutralize carefully with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Bromination of 7-Chloro-8-methylquinoline
-
Dissolve the crude 7-chloro-8-methylquinoline in a solvent like carbon tetrachloride or acetonitrile.
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Add N-Bromosuccinimide (NBS) and a radical initiator such as AIBN (azobisisobutyronitrile).
-
Reflux the mixture under an inert atmosphere, monitoring the reaction progress by TLC or GC-MS. The benzylic position is typically most reactive under these conditions, but direct aromatic bromination can also be achieved under different conditions (e.g., Br₂ in acetic acid). Achieving regioselectivity at C8 would be the key challenge.
Step 3: Purification
-
Upon completion of the reaction, cool the mixture and filter off any solids.
-
Wash the organic phase with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude 8-Bromo-7-chloroquinoline should be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure product.
Chemical Reactivity and Derivatization
The synthetic utility of 8-Bromo-7-chloroquinoline lies in the differential reactivity of its two halogen atoms, which serve as orthogonal handles for site-selective modifications.
-
C8-Br Bond: The bromo-substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This position can be readily functionalized via:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Stille Coupling: Reaction with organostannanes.
-
-
C7-Cl Bond: The chloro-substituent is generally less reactive in cross-coupling reactions than the bromo group, allowing for selective chemistry at C8. However, the C7 position is susceptible to Nucleophilic Aromatic Substitution (SNAr) , particularly with strong nucleophiles like amines, alkoxides, or thiolates. The reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen.
This differential reactivity allows for a sequential functionalization strategy, making the molecule a powerful scaffold for building complex molecular architectures.
Caption: Orthogonal reactivity of 8-Bromo-7-chloroquinoline.
Applications in Research and Development
The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Halogenated quinolines, in particular, are key intermediates in the synthesis of biologically active compounds.[3][4]
-
Anticancer Drug Development: Many quinoline derivatives exhibit potent anticancer activity.[3][5] The 7-chloroquinoline motif is a well-known feature in antimalarial drugs like chloroquine and has been explored for anticancer applications.[6][7] 8-Bromo-7-chloroquinoline serves as a starting point for creating libraries of novel compounds to be screened against various cancer cell lines.[8]
-
Antimalarial and Antimicrobial Research: The quinoline ring system is fundamental to antimalarial drug design. This scaffold can be used to synthesize new derivatives aimed at overcoming drug resistance in pathogens.
-
Materials Science: The rigid, planar structure and electronic properties of the quinoline system make it a candidate for developing organic electronics, such as organic light-emitting diodes (OLEDs), conductive polymers, and dyes.[4] The halogen atoms provide convenient points for attaching other functional groups to tune the material's properties.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 8-Bromo-7-chloroquinoline is not widely available, data from closely related halogenated quinolines suggest that it should be handled as a hazardous substance.[9][10]
-
Hazard Identification: Based on analogous compounds, it is likely classified as:
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |
| P264 | Wash skin thoroughly after handling.[9] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[9] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[9] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[9] |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
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8-bromo-7-chloroquinoline (C9H5BrClN). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved January 5, 2026, from [Link]
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7-Bromo-8-chloro-1,2-dihydroquinolin-2-one. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved January 5, 2026, from [Link]
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